molecular formula C18H15NO4 B15277472 Ethyl 5-(4-phenoxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(4-phenoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B15277472
M. Wt: 309.3 g/mol
InChI Key: BNAYAAKONRQSIH-UHFFFAOYSA-N
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Description

Ethyl 5-(4-phenoxyphenyl)isoxazole-3-carboxylate is a heterocyclic compound featuring a 5-substituted isoxazole core with a phenoxy-phenyl group at position 5 and an ethyl ester at position 2. This article compares its structural, synthetic, and biological properties with analogues to elucidate structure-activity relationships (SAR).

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

ethyl 5-(4-phenoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H15NO4/c1-2-21-18(20)16-12-17(23-19-16)13-8-10-15(11-9-13)22-14-6-4-3-5-7-14/h3-12H,2H2,1H3

InChI Key

BNAYAAKONRQSIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-phenoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 5-(4-phenoxyphenyl)isoxazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-phenoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 of the isoxazole ring significantly influences physicochemical and biological properties. Key analogues include:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Melting Point (°C) Key References
Ethyl 5-(4-phenoxyphenyl)isoxazole-3-carboxylate 4-Phenoxyphenyl C₁₈H₁₅NO₄ 309.32 Not reported
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate 4-Fluorophenyl C₁₂H₁₀FNO₃ 235.21 Not reported
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate 4-Methoxyphenyl C₁₃H₁₃NO₄ 247.25 86–88
Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate 3-Methylphenyl C₁₃H₁₃NO₃ 232.10 Not reported
Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate 4-(Ethoxycarbonyl)phenyl C₁₅H₁₅NO₅ 289.28 Not reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) substituents modulate electronic density, affecting binding to enzymatic targets .

Enzyme Inhibition Profiles

Compound Target Enzyme IC₅₀ / Activity Key Findings References
This compound ACC Not reported Identified as a novel ACC inhibitor scaffold via molecular docking .
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate Membrane-bound pyrophosphatase Moderate inhibition Fluorine enhances metabolic stability but reduces solubility .
5-(4-Cyanophenyl)isoxazole-3-carboxylic acid (derivative) Pyrophosphatase IC₅₀ = 2.3 µM Ester hydrolysis to carboxylic acid improves potency .

SAR Insights :

  • Hydrophobicity: Lipophilic groups (e.g., phenoxyphenyl) improve membrane permeability but may reduce aqueous solubility.
  • Metabolic Stability : Fluorinated derivatives resist oxidative metabolism, enhancing bioavailability .
  • Ester vs. Carboxylic Acid : Ester prodrugs (e.g., ethyl esters) are often hydrolyzed in vivo to active carboxylic acids, which exhibit higher target affinity .

Physicochemical Properties and Drug-Likeness

Compound cLogP Drug-Likeness Score Notes References
This compound 4.2 Moderate High lipophilicity may limit solubility .
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate 3.1 High Methoxy group balances hydrophobicity .
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate 2.8 Moderate Thiophene enhances π-π stacking in binding .

Key Trends :

  • cLogP: Higher for phenoxyphenyl (4.2) vs. methoxyphenyl (3.1), correlating with increased hydrophobicity.
  • Drug-Likeness : Methoxy and thiophene derivatives score better due to balanced solubility and permeability .

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